molecular formula C25H23ClN4O2S B12015170 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12015170
M. Wt: 479.0 g/mol
InChI Key: XNMBWMYKUGIANJ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C25H23ClN4O3S , is a fascinating member of the triazole family. Its structure combines a triazole ring, a phenyl group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of atoms. Let’s break it down:

    Triazole Ring: The central feature is the 1,2,4-triazole ring, which imparts unique properties.

    Phenyl Groups: The compound contains both a chlorophenyl group and a methoxyphenyl group, contributing to its diverse reactivity.

    Sulfanyl Group: The sulfur atom (sulfanyl) adds further complexity.

    Acetamide Moiety: The N-(4-ethylphenyl)acetamide portion provides a functional handle for synthetic modifications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate starting materials, such as chlorophenyl-substituted triazoles and methoxyphenyl-substituted thiols. These reactions typically occur under mild conditions, favoring the formation of the desired product.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or the phenyl groups may yield corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the sulfur or nitrogen atoms are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products depend on reaction conditions and regioselectivity. Isomeric forms may arise due to the position of substitution.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s sulfur atom can coordinate with transition metals, making it useful in catalytic processes.

    Click Chemistry: Triazoles play a role in click reactions, facilitating bioconjugation and drug discovery.

Biology and Medicine: Industry:

    Pharmaceuticals: The compound’s structural features inspire drug design.

    Materials Science: Triazoles find applications in materials like polymers and coatings.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound stands out due to its unique combination of substituents, other related compounds include:

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-3-17-4-10-20(11-5-17)27-23(31)16-33-25-29-28-24(18-6-14-22(32-2)15-7-18)30(25)21-12-8-19(26)9-13-21/h4-15H,3,16H2,1-2H3,(H,27,31)

InChI Key

XNMBWMYKUGIANJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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